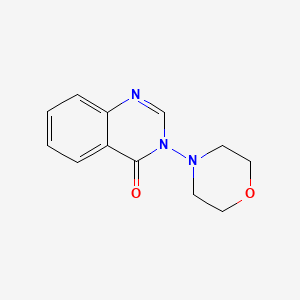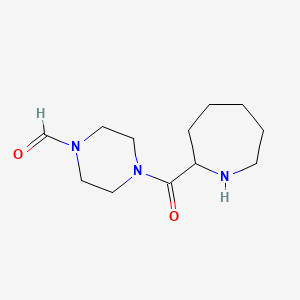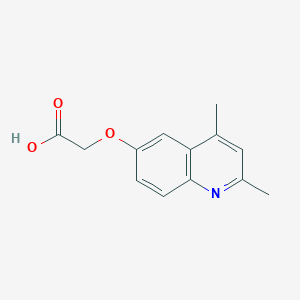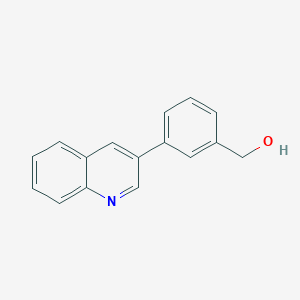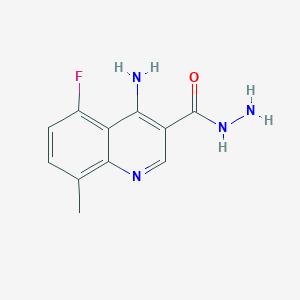
8-Bromo-5-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methylisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methylisoquinolin-1(2H)-one typically involves the bromination of 5-methylisoquinolin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction might proceed as follows:
Starting Material: 5-Methylisoquinolin-1(2H)-one
Brominating Agent: Bromine (Br2) or N-Bromosuccinimide (NBS)
Solvent: Acetic acid or other suitable solvents
Reaction Conditions: Room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and safety. The choice of brominating agent and reaction conditions can vary based on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies and experimental data.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoquinolin-1(2H)-one: Lacks the bromine atom, which can affect its reactivity and applications.
8-Bromoisoquinolin-1(2H)-one: Lacks the methyl group, which can influence its chemical properties.
Uniqueness
The presence of both the bromine atom and the methyl group in 8-Bromo-5-methylisoquinolin-1(2H)-one makes it unique compared to its analogs
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
8-bromo-5-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8(11)9-7(6)4-5-12-10(9)13/h2-5H,1H3,(H,12,13) |
InChI Key |
HOSRRPOEYDJVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC(=O)C2=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


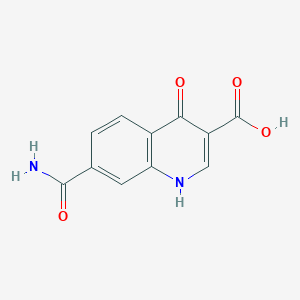

![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)


